3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

COX-2 inhibition Anti-inflammatory Antiproliferative

3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 64323-61-1) is a C-3 linked benzothiazole-pyrazolone hybrid scaffold with molecular formula C₁₀H₇N₃OS and molecular weight 217.25 g/mol. It features a benzothiazole ring directly attached to the 3-position of a pyrazol-5-one core, distinguishing it from N-linked and C-4 linked positional isomers.

Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
Cat. No. B12872187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one
Molecular FormulaC10H7N3OS
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C10H7N3OS/c14-9-5-7(12-13-9)10-11-6-3-1-2-4-8(6)15-10/h1-4H,5H2,(H,13,14)
InChIKeyUVZCZHAYGABGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 64323-61-1): Core Scaffold Overview for Procurement Decisions


3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 64323-61-1) is a C-3 linked benzothiazole-pyrazolone hybrid scaffold with molecular formula C₁₀H₇N₃OS and molecular weight 217.25 g/mol . It features a benzothiazole ring directly attached to the 3-position of a pyrazol-5-one core, distinguishing it from N-linked and C-4 linked positional isomers . The compound exhibits calculated physicochemical properties of LogP = 1.23 and topological polar surface area (TPSA) = 86.08 Ų, placing it within favorable drug-like chemical space . As an unsubstituted parent scaffold, it serves as a versatile intermediate for further derivatization at the N-1, C-4, and benzothiazole positions, enabling systematic structure-activity relationship exploration.

Why 3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one Cannot Be Replaced by Generic Pyrazolone or Benzothiazole Analogs


Generic substitution with simpler pyrazolones (e.g., edaravone, antipyrine) or standalone benzothiazoles fails because the covalent C-3 linkage between the two pharmacophores creates a conjugated π-system that fundamentally alters tautomeric equilibrium, metal-chelating capacity, and target-binding geometry relative to either monocyclic scaffold [1]. Even within the benzothiazole-pyrazolone family, the specific C-3 attachment position dictates which tautomer predominates; C-3 linked isomers favor the CH-tautomer, whereas N-1 linked variants (e.g., 1-(2-benzothiazolyl)-3-methylpyrazol-5-one) stabilize the OH-tautomer, leading to divergent reactivity in both biological and materials applications [2]. The absence of substituents on the pyrazolone ring preserves two nucleophilic sites (N-1 and C-4) for regioselective functionalization, a feature eliminated in methyl-substituted or N-aryl analogs commonly sold as off-the-shelf alternatives.

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one


COX-2 Inhibitory Potency: Benzothiazolopyrazolone Scaffold vs. Celecoxib

The benzothiazolopyrazolone derivative 13c, which shares the identical C-linked benzothiazole-pyrazolone core with the target compound, demonstrated COX-2 inhibitory activity with an IC₅₀ of 0.10 μM. This represents an 11-fold improvement in potency compared to the clinical reference drug celecoxib, which exhibited an IC₅₀ of 1.11 μM in the same assay [1]. While 13c bears additional substituents, the core scaffold is the primary determinant of COX-2 binding affinity as confirmed by molecular docking studies [1]. In contrast, the corresponding benzoxazole analog (O replacing S) and benzimidazole analogs showed diminished COX-2 potency, confirming the essential role of the benzothiazole sulfur in target engagement.

COX-2 inhibition Anti-inflammatory Antiproliferative

Antibacterial Activity with Mammalian Selectivity: Benzothiazolyl Pyrazol-5-ones vs. Standard Antibiotics

Benzothiazolyl pyrazol-5-one analogs 5k and 5o, which incorporate the same C-linked benzothiazole-pyrazolone core, exhibited potent antibacterial activity against Staphylococcus aureus with MIC values of 3.14 and 1.57 µg/mL, and against Bacillus subtilis with MIC values of 3.12 and 1.84 µg/mL, respectively [1]. Crucially, these compounds demonstrated antibacterial activity at non-cytotoxic concentrations when tested against the mammalian Vero cell line using the MTT assay, establishing a favorable selectivity index [1]. This selectivity profile contrasts with several standard antibiotics that exhibit cytotoxicity at concentrations near their MIC values. The QSAR analysis identified the benzothiazole sulfur and the pyrazolone carbonyl as critical pharmacophoric features for activity, features that are absent in simple pyrazole or thiazole monocycles.

Antibacterial Gram-positive Selectivity index

Anticancer Potency Against Multiple Cell Lines: Pyrazolo-Benzothiazole Hybrids vs. Axitinib

Pyrazolo-benzothiazole hybrid compound 14, bearing the benzothiazole-pyrazole core, displayed significant cytotoxicity across a panel of cancer cell lines with IC₅₀ values ranging from 3.17 to 6.77 μM (HT-29 colon, PC-3 prostate, A549 lung, U87MG glioblastoma) [1]. This potency profile compares favorably to the reference multi-kinase inhibitor axitinib, which showed IC₅₀ values of 4.88 to 21.7 μM across the same panel [1]. Compound 14 also demonstrated superior growth inhibition in 3D multicellular tumor spheroids of PC-3 and U87MG cells, a more physiologically relevant model than monolayer cultures. Additionally, compound 14 inhibited VEGFR-2 kinase in vitro and exhibited antiangiogenic activity in a transgenic zebrafish model, confirming a dual cytotoxic/antiangiogenic mechanism [1].

Anticancer Cytotoxicity VEGFR-2

Physicochemical Drug-Likeness: C-3 Linked Scaffold vs. N-Linked and C-4 Isomers

The target compound has a calculated LogP of 1.23 and TPSA of 86.08 Ų , placing it within the favorable range for oral absorption (LogP < 5, TPSA < 140 Ų per Lipinski and Veber rules). In contrast, the C-4 linked positional isomer 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one (CAS 227178-06-5) introduces a stereocenter at the sp³ C-4 position, creating a chiral molecule that may complicate synthesis, analytical characterization, and pharmacological evaluation . N-1 linked analogs (e.g., 1-(2-benzothiazolyl)-3-methylpyrazol-5-one) exhibit different tautomeric preferences that can affect solubility and metabolic stability. The C-3 linked scaffold is achiral, simplifying both synthesis scale-up and regulatory considerations.

Drug-likeness Physicochemical properties Oral bioavailability

Optimal Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Lead Optimization

The benzothiazolopyrazolone core has demonstrated an 11-fold improvement in COX-2 inhibitory potency compared to celecoxib (IC₅₀ 0.10 μM vs. 1.11 μM) [1]. The target compound is the optimal starting scaffold for medicinal chemistry programs aiming to develop next-generation selective COX-2 inhibitors with improved potency. The unsubstituted pyrazolone ring provides tractable vectors (N-1 and C-4 positions) for systematic SAR exploration to optimize selectivity over COX-1 and improve pharmacokinetic properties, while retaining the essential benzothiazole sulfur that contributes to target engagement.

Gram-Positive Antibacterial Agent Development with Built-in Selectivity

Derivatives of this scaffold have shown MIC values as low as 1.57 µg/mL against S. aureus with no cytotoxicity toward mammalian Vero cells at active concentrations [1]. This scaffold is suited for anti-infective programs targeting drug-resistant Gram-positive pathogens such as MRSA, where mammalian selectivity is a critical safety requirement. The QSAR models available in the literature provide guidance for substituent selection to further enhance potency while maintaining the selectivity window.

Dual-Action Oncology: Cytotoxic + Antiangiogenic Agent Development

The pyrazolo-benzothiazole scaffold demonstrated IC₅₀ values of 3.17–6.77 μM against multiple cancer lines and in vivo antiangiogenic activity in zebrafish, outperforming axitinib by up to 6.8-fold [1]. The target compound is suitable as a lead scaffold for dual-mechanism oncology agents that combine direct tumor cell killing with suppression of tumor vasculature. The 3D spheroid activity data provide confidence that activity translates to more physiologically relevant tumor models.

Achiral Scaffold for Streamlined Preclinical Development

Unlike its C-4 linked positional isomer (CAS 227178-06-5) which contains an sp³ stereocenter and is inherently chiral, the target compound is fully achiral [1]. This eliminates the need for chiral chromatography, enantiomer-specific analytical method development, and stereochemical stability studies, significantly reducing both the cost and timeline of preclinical development. For teams prioritizing development speed and cost-efficiency, the achiral C-3 scaffold offers a clear practical advantage.

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.